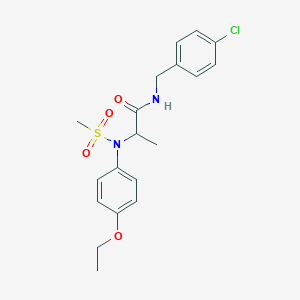

N-(4-chlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Description

N-(4-chlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic alaninamide derivative featuring a 4-chlorobenzyl group, a 4-ethoxyphenyl substituent, and a methylsulfonyl moiety. Its structure combines electron-withdrawing (chloro, methylsulfonyl) and electron-donating (ethoxy) groups, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(4-ethoxy-N-methylsulfonylanilino)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O4S/c1-4-26-18-11-9-17(10-12-18)22(27(3,24)25)14(2)19(23)21-13-15-5-7-16(20)8-6-15/h5-12,14H,4,13H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUANEZAATAHLCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C(C)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Esterification: The reaction begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.

Hydrazination: The ester is then converted to the corresponding hydrazide by reaction with hydrazine.

Cyclization: The hydrazide undergoes cyclization to form a thiadiazole intermediate.

Sulfonylation: The thiadiazole intermediate is then sulfonylated to introduce the methylsulfonyl group.

Nucleophilic Substitution: Finally, the nucleophilic substitution reaction with 4-ethoxyaniline and alaninamide completes the synthesis of the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H~2~SO~4~) for electrophilic substitution are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-chlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between N-(4-chlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide and related compounds:

Key Structural and Functional Differences:

Substituent Effects :

- The 4-ethoxyphenyl group in the target compound introduces steric bulk and electron-donating effects compared to the 3,4-dimethylphenyl group in ’s analog. This may enhance solubility in polar solvents but reduce membrane permeability .

- The methylsulfonyl group is shared with Laropiprant (), suggesting a role in stabilizing protein interactions or enhancing metabolic stability .

- Replacing the ethylformamide () or methylformamide () with an alaninamide backbone likely alters conformational flexibility and hydrogen-bonding capacity.

Synthetic Efficiency :

- Pharmacological Potential: Laropiprant () demonstrates that chloro-methylsulfonyl derivatives can target lipid metabolism pathways. The target compound’s ethoxyphenyl group may confer selectivity for distinct enzymes or receptors .

Research Findings and Mechanistic Insights

- Synthetic By-Products :

- Structural Analog Activity: Compounds with methylsulfonyl groups (e.g., Laropiprant) are known to inhibit prostaglandin D2 receptors, suggesting a possible mechanism for the target compound . The azepanylsulfonyl group in ’s analog may enhance binding to larger enzymatic pockets, whereas the target compound’s ethoxyphenyl group could favor interactions with aromatic residues .

Biological Activity

N-(4-chlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic compound that has gained attention in recent years due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, along with its pharmacokinetic properties.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula: C24H25ClN2O4S

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains.

- Mechanism of Action: The antimicrobial activity is often attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. For instance, compounds with halogen substitutions, such as chlorine, have been shown to enhance antibacterial efficacy due to increased lipophilicity and interaction with bacterial targets .

- Case Study Findings: In a study evaluating a series of 4-chlorocinnamanilides, several derivatives demonstrated potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with some compounds exhibiting submicromolar activity . This suggests that similar structural motifs in this compound may confer comparable antimicrobial properties.

Anticancer Activity

The anticancer potential of this compound is another area of interest.

- In Vitro Studies: Preliminary in vitro studies on related compounds have shown promising results in inhibiting the proliferation of various cancer cell lines. For example, compounds with similar sulfonamide groups have been reported to inhibit cancer cell growth effectively, with IC50 values indicating potent cytotoxicity .

- Mechanism of Action: The anticancer activity is hypothesized to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the Wnt/β-catenin pathway. This pathway is crucial for the growth of many cancer types, and inhibitors targeting this pathway are being explored for therapeutic development .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.

- Absorption and Distribution: The lipophilicity of the compound plays a significant role in its absorption and distribution within biological systems. Compounds with higher lipophilicity tend to have better membrane permeability, which is advantageous for oral bioavailability.

- Metabolism: The metabolic stability of a compound is critical for its efficacy and safety. Studies indicate that similar compounds demonstrate varied metabolic profiles when incubated with liver microsomes, which can affect their bioavailability and toxicity .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.